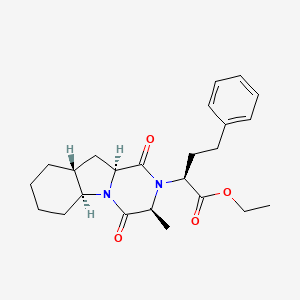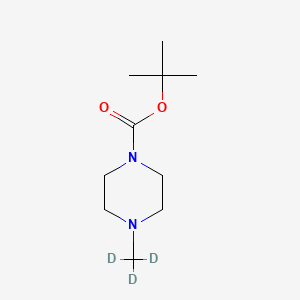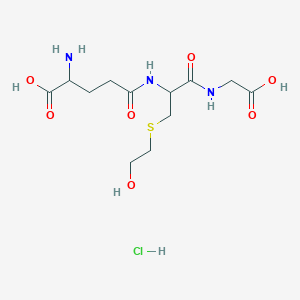
Piretanide-d4 (Major)
Vue d'ensemble
Description
Piretanide-d4 (Major) is a deuterated analog of piretanide, a loop diuretic used primarily to treat conditions such as edema and hypertension. The deuterium atoms in piretanide-d4 replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms in the presence of a deuterium source and a suitable catalyst .
Industrial Production Methods: Industrial production of piretanide-d4 typically involves large-scale catalytic exchange reactions under controlled conditions to ensure the consistent incorporation of deuterium atoms. The process may also involve purification steps to isolate the deuterated compound from any non-deuterated impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Piretanide-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert piretanide-d4 into its reduced forms.
Substitution: The aromatic ring in piretanide-d4 can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the aromatic ring .
Applications De Recherche Scientifique
Piretanide-d4 is widely used in scientific research due to its unique properties:
Pharmacokinetics: The deuterium atoms in piretanide-d4 make it an excellent tool for studying the pharmacokinetics of piretanide, as the deuterium can be tracked more easily in metabolic studies.
Metabolic Studies: Researchers use piretanide-d4 to investigate the metabolic pathways and breakdown products of piretanide in biological systems.
Drug Development: The compound is used in the development of new diuretic drugs and in the study of their mechanisms of action.
Analytical Chemistry: Piretanide-d4 serves as a reference standard in analytical chemistry for the quantification and identification of piretanide in various samples.
Mécanisme D'action
Piretanide-d4, like piretanide, exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing fluid buildup and lowering blood pressure. The deuterium atoms in piretanide-d4 do not significantly alter this mechanism of action .
Comparaison Avec Des Composés Similaires
Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.
Bumetanide: A loop diuretic that is more potent than piretanide but has a shorter duration of action.
Torasemide: A loop diuretic with a longer duration of action compared to piretanide.
Uniqueness of Piretanide-d4: Piretanide-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, particularly in pharmacokinetic and metabolic studies. The deuterium atoms allow for more precise tracking and analysis of the compound’s behavior in biological systems.
Propriétés
IUPAC Name |
4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEWTUDSLQGTOA-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(N1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858322 | |
| Record name | 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-90-9 | |
| Record name | 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)



![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
